molecular formula C20H15BrN2O B15002995 2-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzamide

2-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzamide

Cat. No.: B15002995
M. Wt: 379.2 g/mol
InChI Key: YMNUPHHDICMZIJ-CMDGGOBGSA-N
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Description

2-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE: is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide structure, along with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride and 3-[(1E)-2-(pyridin-4-yl)ethenyl]aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Automation and continuous flow processes may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used in catalytic processes to facilitate various organic transformations.

Biology and Medicine:

    Pharmacophores: The compound’s structure makes it a potential pharmacophore for designing new drugs.

    Biological Activity: It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Manufacturing: It can be employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    2-Bromobenzamide: Shares the bromine-substituted benzamide structure but lacks the pyridinyl group.

    N-(Pyridin-2-yl)amides: Similar in having a pyridinyl group attached to the amide structure.

    3-Bromoimidazo[1,2-a]pyridines: Contains a bromine atom and a pyridinyl group but differs in the overall structure.

Uniqueness: 2-BROMO-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}BENZAMIDE is unique due to the combination of its bromine-substituted benzamide core and the presence of a pyridinyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H15BrN2O

Molecular Weight

379.2 g/mol

IUPAC Name

2-bromo-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzamide

InChI

InChI=1S/C20H15BrN2O/c21-19-7-2-1-6-18(19)20(24)23-17-5-3-4-16(14-17)9-8-15-10-12-22-13-11-15/h1-14H,(H,23,24)/b9-8+

InChI Key

YMNUPHHDICMZIJ-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)/C=C/C3=CC=NC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C=CC3=CC=NC=C3)Br

Origin of Product

United States

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